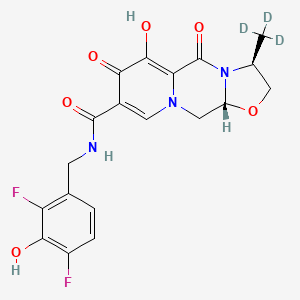![molecular formula C17H24F3N3O4 B12424000 2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclopentyl ring
Preparation Methods
The synthesis of 2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide involves several steps. The key synthetic route includes the reaction of 2,2-difluoropropane-1,3-diol with appropriate reagents to introduce the fluorocyclopentyl and oxamoylcyclobutyl groups. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or 2,2-difluoro-1,3-dimethylimidazolidine (DFI) under controlled temperatures and solvents like acetonitrile or dichloromethane .
Chemical Reactions Analysis
2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated groups make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Due to its structural complexity, it is explored for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopentyl and oxamoylcyclobutyl groups contribute to the compound’s overall stability and specificity in biological systems .
Comparison with Similar Compounds
Similar compounds include other fluorinated amides and cyclopentyl derivatives. For example:
2,2-difluoropropane-1,3-diol: A simpler fluorinated compound used in organic synthesis.
1,5-difluoro-2,4-dinitrobenzene: Another fluorinated compound with applications in electrophilic fluorination reactions.
N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts: Highly reactive fluorinating agents used in various organic transformations.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide.
Properties
Molecular Formula |
C17H24F3N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C17H24F3N3O4/c1-15(18,19)14(27)22-10(9-16(20)5-2-3-6-16)13(26)23-17(7-4-8-17)11(24)12(21)25/h10H,2-9H2,1H3,(H2,21,25)(H,22,27)(H,23,26)/t10-/m0/s1 |
InChI Key |
KKWQIWXTRXBJQV-JTQLQIEISA-N |
Isomeric SMILES |
CC(C(=O)N[C@@H](CC1(CCCC1)F)C(=O)NC2(CCC2)C(=O)C(=O)N)(F)F |
Canonical SMILES |
CC(C(=O)NC(CC1(CCCC1)F)C(=O)NC2(CCC2)C(=O)C(=O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



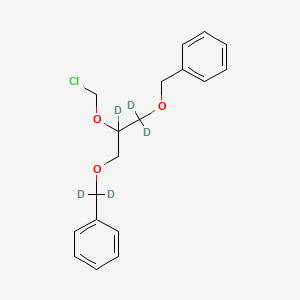
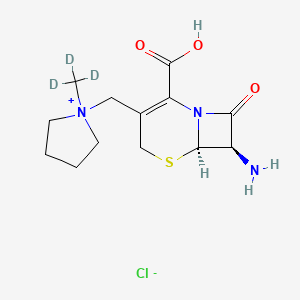
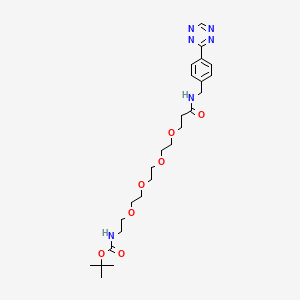
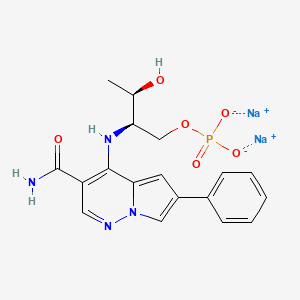
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
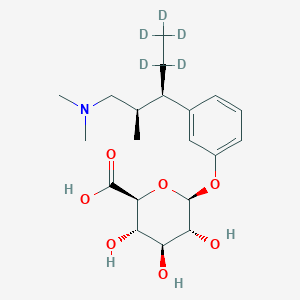
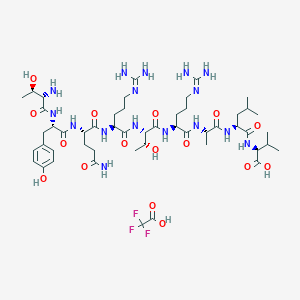
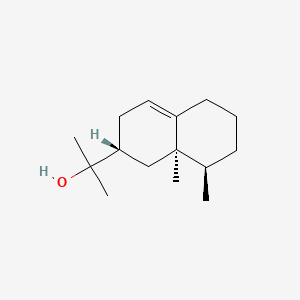
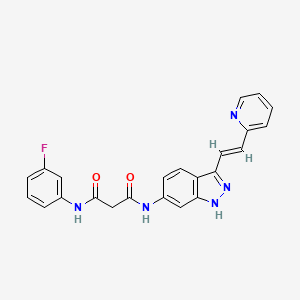
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)

![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
